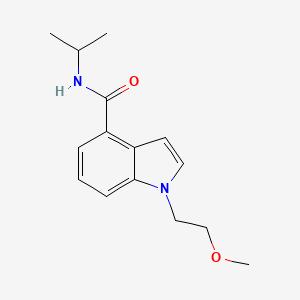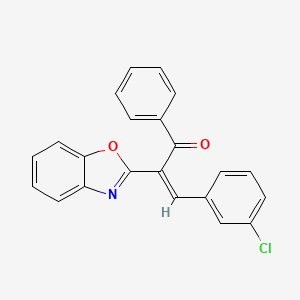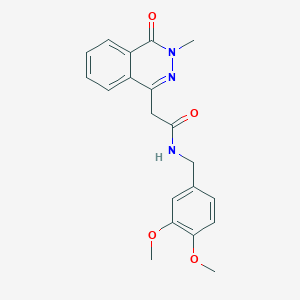![molecular formula C20H22N4O5 B12161371 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12161371.png)
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide is a complex organic molecule that belongs to the class of chromen derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Chromen Core: The chromen core can be synthesized by the condensation of 7-methoxy-4-methylcoumarin with appropriate aldehydes under acidic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be attached through a nucleophilic substitution reaction using tetrahydrofuran derivatives.
Final Coupling: The final step involves coupling the chromen core with the triazole-tetrahydrofuran intermediate using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification Techniques: Utilizing chromatography and recrystallization to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
化学反応の分析
Types of Reactions
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide: can undergo various chemical reactions, including:
Oxidation: The chromen core can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted chromen derivatives.
科学的研究の応用
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide: has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide involves:
Molecular Targets: The compound can target DNA, enzymes, and receptors involved in various biological pathways.
Pathways Involved: It can inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes and inhibition of cell proliferation.
類似化合物との比較
Similar Compounds
7-methoxy-4-methylcoumarin: A simpler derivative with similar chromen core but lacking the triazole and tetrahydrofuran moieties.
1,2,4-triazole derivatives: Compounds with similar triazole ring but different substituents.
Tetrahydrofuran derivatives: Compounds with similar tetrahydrofuran ring but different functional groups.
Uniqueness
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide: is unique due to its combination of chromen, triazole, and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various applications.
特性
分子式 |
C20H22N4O5 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C20H22N4O5/c1-11-8-18(26)29-16-10-15(27-2)12(9-13(11)16)5-6-17(25)21-20-22-19(23-24-20)14-4-3-7-28-14/h8-10,14H,3-7H2,1-2H3,(H2,21,22,23,24,25) |
InChIキー |
MIAPEGYSSVCZEP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NNC(=N3)C4CCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12161292.png)
![N-cycloheptyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B12161295.png)

![6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one](/img/structure/B12161305.png)



![methyl 5-(2-methylpropyl)-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12161329.png)
![N-(4-bromophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B12161338.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161342.png)
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12161344.png)
![N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12161346.png)
![methyl 6-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)hexanoate](/img/structure/B12161355.png)
![(5E)-4-Methyl-5-[2-(4-methylphenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B12161356.png)
